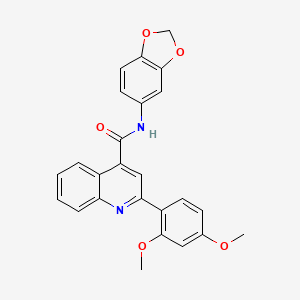
N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE
描述
N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzodioxole and dimethoxyphenyl groups. These structural elements contribute to its distinctive chemical behavior and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated quinoline derivatives, benzodioxole, and dimethoxybenzene, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen, nitro, or alkyl groups, resulting in a diverse array of derivatives with potentially unique properties and applications.
科学研究应用
N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound’s unique properties may be harnessed in the development of new materials, such as polymers or advanced coatings.
作用机制
The mechanism by which N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic structures. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-known pharmacological properties.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which contains the benzodioxole moiety, are used as insecticide synergists.
Dimethoxyphenyl Derivatives: Compounds such as verapamil, which contains dimethoxyphenyl groups, are used as calcium channel blockers in medicine.
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both benzodioxole and dimethoxyphenyl groups on the quinoline core creates a compound with potential for diverse applications and interactions, setting it apart from other similar compounds.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-29-16-8-9-18(23(12-16)30-2)21-13-19(17-5-3-4-6-20(17)27-21)25(28)26-15-7-10-22-24(11-15)32-14-31-22/h3-13H,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVDWKLWOHVEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


METHANONE](/img/structure/B3589923.png)
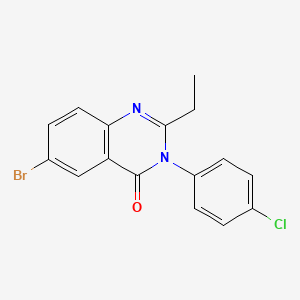
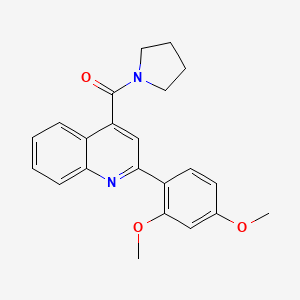
![2,4-dichloro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3589937.png)
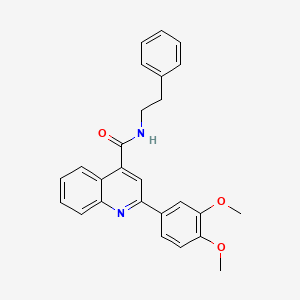
![2-(3-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B3589951.png)
![4-cyano-5-[(2,6-dimethoxybenzoyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3589961.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B3589970.png)
![N-(4-bromophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3589987.png)
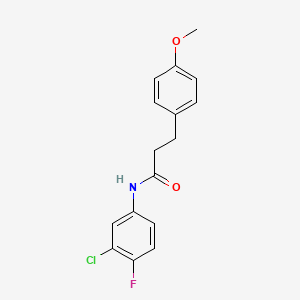
![N-(4-ACETAMIDOPHENYL)-5-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B3590012.png)
![1-[(4-bromophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3590017.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-ethyl-6-methylphenyl)benzamide](/img/structure/B3590038.png)
![2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3590041.png)
